1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole
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Overview
Description
Scientific Research Applications
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1,2,3-benzotriazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy and trifluoroethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Mechanism of Action
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoroethyl groups contribute to its unique chemical properties, which can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane: A compound with similar trifluoromethoxy and trifluoroethyl groups but different overall structure.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Another fluorinated compound with similar functional groups.
Uniqueness
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole is unique due to the presence of both trifluoromethoxy and trifluoroethyl groups attached to a benzotriazole ring. This combination imparts distinct chemical properties, including high stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3O/c10-7(19-9(13,14)15)8(11,12)18-6-4-2-1-3-5(6)16-17-18/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIUYXCZNZVQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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